REACTION_CXSMILES
|
C1(=O)O[C:4](=[O:5])[CH:3]=[CH:2]1.O.O.O.[C:11]([O-:14])(=[O:13])[CH3:12].[Na+].[C:16](O)(=O)C>C1(NC2C=CC=CN=2)C=CC=CC=1>[CH3:2][C:3]1=[C:12]([CH3:16])[C:11]([O:14][C:4]1=[O:5])=[O:13] |f:1.2.3.4.5|
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Name
|
|
Quantity
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98 g
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Type
|
reactant
|
Smiles
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C1(\C=C/C(=O)O1)=O
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Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)NC1=NC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
under reflux for 18 hours
|
Duration
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18 h
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Name
|
|
Type
|
product
|
Smiles
|
C/C/1=C(/C(=O)OC1=O)\C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.9 g | |
YIELD: PERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |